Carebastine

Description

Properties

IUPAC Name |

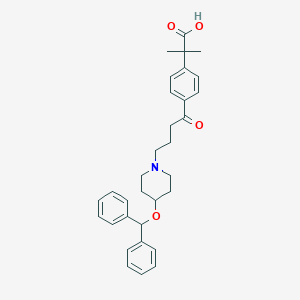

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOVGYJHWQGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238246 | |

| Record name | Carebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-42-3 | |

| Record name | Carebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carebastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAREBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of Carebastine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the binding characteristics of Carebastine to the histamine H1 receptor. This compound, the principal active metabolite of Ebastine, is a potent and selective second-generation antihistamine.[1][2][3][4][5][6] Its clinical efficacy in treating allergic conditions such as rhinitis and urticaria is fundamentally linked to its high-affinity interaction with the H1 receptor, effectively antagonizing the downstream effects of histamine.[6][7] This guide synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.

Quantitative Binding Affinity Data

The affinity of this compound for the histamine H1 receptor has been quantified using various in vitro pharmacological assays. The data consistently demonstrates a high-affinity interaction.

Table 1: Histamine H1 Receptor Binding Parameters for this compound

| Parameter | Value | Experimental Model/Assay | Source |

| Binding Affinity (Ki) | 75.86 nM | Not specified | [1] |

| Binding Affinity | 27 ± 4 nM | Not specified | [8] |

| pA2 Value | 8.7 | Competitive Antagonism Assay | [8] |

| IC50 | 120 nM | Histamine-induced contraction of isolated guinea pig trachea | [1][8] |

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a functional measure of antagonist potency.

-

IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In this context, it reflects the functional antagonism of histamine's effects.

Comparative Affinity: this compound vs. Ebastine

This compound is formed from its parent compound, Ebastine, through first-pass metabolism.[9][10] Preclinical studies have established that this compound is a more potent antihistamine than Ebastine itself.[3][4] This enhanced potency is a direct result of its higher binding affinity for the H1 receptor.

Table 2: Comparative H1 Receptor Binding Properties

| Parameter | This compound | Ebastine | Significance | Source |

| H1 Receptor Affinity | 27 ± 4 nM | 48 ± 6 nM | This compound demonstrates higher binding affinity. | [8] |

| pA2 Value | 8.7 | 7.9 | This compound exhibits greater competitive antagonism. | [8] |

Histamine H1 Receptor Signaling Pathway

This compound functions as a competitive antagonist at the histamine H1 receptor.[8] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.

Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

The determination of binding affinity (Ki) for a compound like this compound at the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol.

Representative Protocol: Competitive Radioligand Binding Assay

1. Receptor Preparation:

- Source: A membrane preparation from cells or tissues endogenously expressing the histamine H1 receptor (e.g., guinea pig cerebellum) or a recombinant cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

- Procedure: Cells/tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.

2. Assay Components:

- Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-pyrilamine (also known as mepyramine).

- Competitor: this compound, prepared in a series of increasing concentrations.

- Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to determine the amount of radioligand that binds to non-receptor components.

- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

3. Incubation:

- The receptor preparation, a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of this compound (or buffer for total binding, or NSB control) are combined in assay tubes.

- The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

- The filters are washed immediately with ice-cold assay buffer to remove any remaining free radioligand.

5. Quantification:

- The filters containing the bound radioactivity are placed in scintillation vials with a scintillation cocktail.

- The amount of radioactivity is measured using a liquid scintillation counter, expressed in counts per minute (CPM) or disintegrations per minute (DPM).

6. Data Analysis:

- Specific Binding: Calculated by subtracting the non-specific binding (CPM from NSB control tubes) from the total binding (CPM from tubes without any competitor).

- IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

- Ki Calculation: The Ki value for this compound is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

The logical steps of the competitive binding assay described above can be visualized as a workflow.

Caption: Workflow diagram for a competitive radioligand binding assay.

References

- 1. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 6. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The non-cardiac systemic side-effects of antihistamines: ebastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 90729-42-3 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Carebastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine ebastine, is a potent and selective H1-receptor antagonist.[1] Beyond its established antihistaminic properties, this compound has demonstrated anti-angiogenic activity, suggesting its potential in treating conditions involving pathological angiogenesis.[2] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant signaling pathways to facilitate a deeper understanding of its chemical production and biological mechanism.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the core piperidine structure and subsequent functional group manipulations. Two prominent methods are detailed below: a regioselective synthesis employing a non-Friedel-Crafts acylation and a classical approach involving the hydrolysis of an ester precursor.

Regioselective Synthesis via Organometallic Coupling

A modern and efficient approach to this compound synthesis involves a regioselective method that avoids the potential regioselectivity issues of classical Friedel-Crafts acylations.[3] This strategy utilizes an organometallic coupling reaction to introduce the butyrophenone side chain.

A key patented process outlines the coupling of a protected piperidine derivative with a suitable aromatic partner.[3] An illustrative experimental protocol derived from this methodology is as follows:

Experimental Protocol: Organometallic Coupling for Intermediate 10 [3]

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., argon), dissolve 1 gram of the starting aryl derivative (9) in 20 mL of dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add 18 mg of P(tBu)3, 41 mg of Pd(dba)2, 230 mg of ZnF2, and 1.2 g of the piperidine-containing coupling partner (5).

-

Reaction Conditions: Stir the mixture at 80°C for 18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with water.

-

Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash chromatography on silica gel using a 4:1 hexane:ethyl acetate mobile phase to yield the intermediate product (10).

This regioselective approach offers high yields and better control over the final product structure.

Synthesis via Hydrolysis of an Ester Precursor

Another common synthetic route involves the hydrolysis of a terminal ester group to yield the carboxylic acid moiety of this compound. This method is often employed in the final step of the synthesis.

Experimental Protocol: Hydrolysis to this compound [3]

-

Reaction Setup: Create a slurry of 150 mg of the ester precursor (6) in a mixture of 5 mL of water and 10 mL of methanol.

-

Addition of Base: Add 175 mg of sodium hydroxide to the slurry.

-

Reaction Conditions: Reflux the mixture for one hour.

-

Work-up: Cool the reaction to room temperature and remove the methanol in vacuo.

-

Extraction: Partition the resulting aqueous solution between water and chloroform. Discard the chloroform layer.

-

Acidification and Isolation: Adjust the pH of the aqueous layer to 2.3 and extract with chloroform.

-

Final Steps: Dry the organic layer, filter, and reduce the volume in vacuo to yield this compound.

This hydrolysis step is typically straightforward and provides the final active pharmaceutical ingredient.

Purification of this compound

The purification of this compound is crucial to ensure high purity and remove any unreacted starting materials, by-products, or catalysts. The primary methods employed are flash chromatography and crystallization.

Flash Chromatography

Flash chromatography is a common technique for purifying intermediates and the final product in this compound synthesis.

Experimental Protocol: Flash Chromatography of Intermediate 7 [3]

-

Column Preparation: Pack a suitable size glass column with silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

-

Elution: Elute the column with a mobile phase of 9:1 ethyl acetate:triethylamine.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Crystallization

Crystallization is an effective method for the final purification of this compound, often yielding a product with high purity. While specific crystallization protocols for this compound are not extensively detailed in the public domain, general principles can be applied. The choice of solvent is critical and can be determined through solubility studies.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound and its intermediates as described in the patent literature.[3]

| Reaction Step | Starting Material | Product | Yield (%) |

| Organometallic Coupling | Intermediate 9 | Intermediate 10 | 91-93% |

| Alkylation | Intermediate 1 & 2 | Intermediate 3 | 54% |

| Reduction | Intermediate 3 | Intermediate 4 | - |

| Hydrolysis | Ester Precursor 6 | This compound | - |

Yields are as reported in the cited patent and may vary based on experimental conditions.

Analytical Methods for Purity Determination

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound purity and for quantifying its presence in biological matrices.[4][5]

Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis [4][5]

| Parameter | Value |

| Chromatography | |

| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or Synergi Hydro-RP 80A (50 mm x 2.0 mm, 4 µm) |

| Mobile Phase | Acetonitrile/Buffer with formic acid or Methanol/Ammonium acetate with formic acid (gradient elution) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Ionization |

| Detection | Multiple Reaction Monitoring (MRM) |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is as a potent and selective antagonist of the histamine H1 receptor.[2] Additionally, it exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] This dual activity makes it a molecule of significant interest.

Caption: Signaling pathway of this compound's dual action.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, integrating the key steps of coupling and hydrolysis.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, supported by experimental protocols and quantitative data. The regioselective synthesis offers a robust method for its production, while chromatographic and crystallization techniques are essential for achieving high purity. The elucidation of its dual-action mechanism opens avenues for further research into its therapeutic applications. The information presented herein serves as a valuable resource for scientists and professionals engaged in the development and manufacturing of this important pharmaceutical compound.

References

- 1. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US8067604B2 - Process for production of this compound - Google Patents [patents.google.com]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. Method development and validation for simultaneous determination of ebastine and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Carebastine's Role in Suppressing Macrophage Migration Inhibitory Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carebastine, the active metabolite of the second-generation antihistamine ebastine, has demonstrated immunomodulatory effects beyond its primary histamine H1 receptor antagonism.[1][2] Notably, research has illuminated its capacity to suppress the expression of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a spectrum of inflammatory diseases.[1][3] This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory action on MIF, presenting key experimental data, detailed protocols, and a visualization of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to this compound and Macrophage Migration Inhibitory Factor (MIF)

This compound is the pharmacologically active carboxylic acid metabolite of ebastine.[2] While its primary classification is a potent and selective histamine H1 receptor antagonist, emerging evidence highlights its broader anti-inflammatory properties.[4][5] These properties include the inhibition of various inflammatory mediators, positioning this compound as a molecule of interest for conditions with a significant inflammatory component. [1a, 5]

Macrophage Migration Inhibitory Factor (MIF) is a critical pro-inflammatory cytokine and a key regulator of the innate immune response.[6][7] It is involved in T-cell activation and has been associated with the pathogenesis of numerous inflammatory and autoimmune diseases.[8] MIF exerts its biological functions through interaction with its primary receptor, CD74, initiating downstream signaling cascades that promote cell survival and inflammation, including the activation of the ERK1/2, MAPK, and Akt pathways.[7][9][10] Given its central role in inflammation, MIF has become an attractive target for therapeutic intervention.[11]

Quantitative Data: this compound's Inhibition of MIF Production

Experimental studies have demonstrated that this compound dose-dependently inhibits the production of MIF in human peripheral blood mononuclear cells (PBMCs).[1][3] The following table summarizes the quantitative findings from a key study where PBMCs were co-stimulated with the anti-CD3 monoclonal antibody OKT3 and phorbol myristate acetate (PMA) to induce MIF expression.

| Treatment Group | MIF Concentration (ng/mL) | Percent Inhibition |

| Unstimulated PBMCs | Not specified (baseline) | - |

| Stimulated PBMCs (OKT3 + PMA) | 19.00 ± 1.25 | 0% |

| Stimulated PBMCs + this compound (10 µmol/L) | Significantly reduced | Marked inhibition |

Data sourced from studies by Zhao Y, et al.[1][3]

It is important to note that the parent compound, ebastine, did not exhibit any inhibitory effect on MIF production at the same concentrations, highlighting the specific action of its active metabolite, this compound. [1a]

Experimental Protocols

The following is a detailed methodology for assessing the effect of this compound on MIF production in human PBMCs, based on published research.[1][3]

3.1. Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy volunteer donors using Ficoll-Paque density gradient centrifugation.

-

Cell Resuspension: Resuspend the isolated PBMCs at a concentration of 1 × 10⁵ cells in 200 μL of RPMI-1640 medium supplemented with 10% human AB serum.

3.2. Cell Stimulation and Treatment

-

Co-stimulation: To induce MIF production, stimulate the PBMCs with an anti-CD3 monoclonal antibody (OKT3) and phorbol myristate acetate (PMA).

-

Treatment: Concurrently with stimulation, treat the PBMC cultures with varying concentrations of this compound. A key effective concentration identified in studies is 10 μmol/L.[1][3]

-

Incubation: Incubate the cell cultures for 24 hours.

3.3. Measurement of MIF Protein Levels

-

Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.

-

ELISA: Determine the concentration of MIF in the culture supernatant using a standard MIF enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Statistical Analysis: Perform statistical comparisons between treated and untreated groups using a Student's t-test.

3.4. Analysis of MIF mRNA Expression

-

RNA Isolation: After 24 hours of incubation with this compound (e.g., at 10 μmol/L), isolate total RNA from the PBMCs.

-

Reverse Transcriptase PCR (RT-PCR): Perform RT-PCR to assess the relative expression levels of MIF mRNA. This analysis confirms that this compound's inhibitory effect occurs at the transcriptional level. [1a]

Signaling Pathways and Experimental Workflow

4.1. MIF Signaling Pathway and Postulated Inhibition by this compound

The following diagram illustrates the known signaling pathway of MIF and the hypothesized point of intervention by this compound. MIF binds to its receptor CD74, leading to the activation of downstream kinases such as Src and PI3K, which in turn activate the Akt and ERK1/2 MAPK pathways.[7][9][12] These pathways promote cell survival and the expression of pro-inflammatory cytokines. Since this compound has been shown to suppress MIF expression at the mRNA level, it is postulated to interfere with the upstream signaling events or transcriptional machinery responsible for MIF gene expression. [1a]

Caption: MIF signaling and proposed this compound inhibition.

4.2. Experimental Workflow for Assessing this compound's Effect on MIF

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on MIF production in PBMCs.

Caption: Workflow for this compound's effect on MIF.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, beyond its established role as a histamine H1 receptor antagonist, possesses the ability to suppress the expression of the pro-inflammatory cytokine MIF at both the protein and mRNA levels.[1][3] This inhibitory action is dose-dependent and specific to the active metabolite. The presented data and protocols provide a solid foundation for further investigation into the precise molecular mechanisms underlying this effect.

Future research should focus on elucidating the exact point of interference of this compound within the MIF signaling and transcriptional cascade. Investigating its effects on the activation of key transcription factors and upstream signaling molecules like Src, PI3K, and components of the ERK/MAPK pathway will be crucial. Furthermore, exploring the therapeutic potential of this compound in preclinical models of MIF-driven inflammatory diseases is a logical next step. A deeper understanding of this compound's immunomodulatory properties could pave the way for its repositioning or the development of novel therapeutics targeting MIF-related pathologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage migration inhibitory factor (MIF) promotes cell survival by activation of the Akt pathway and role for CSN5/JAB1 in the control of autocrine MIF activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 12. Role for macrophage migration inhibitory factor in asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of Carebastine: A Technical Guide to its Effects on VEGF-Induced Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carebastine, the active metabolite of the second-generation antihistamine ebastine, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest beyond its traditional use in allergic conditions. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits Vascular Endothelial Growth Factor (VEGF)-induced signaling pathways. It has been established that this compound effectively curtails VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation. The primary mechanism of action identified to date involves the inhibition of VEGF Receptor-2 (VEGFR-2) and the subsequent downstream Akt signaling cascade. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the signaling pathways and experimental workflows. While the current body of research primarily focuses on the VEGFR-2/Akt axis, this guide also outlines the canonical VEGF signaling pathways, including the PLCγ and MAPK/ERK cascades, to provide a comprehensive framework for future research into the broader effects of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and allergic inflammation.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process.[2] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that promote endothelial cell survival, proliferation, and migration.[2]

This compound, an H1 receptor antagonist, has been shown to possess potent anti-angiogenic activity.[3] Its ability to interfere with VEGF-induced signaling presents a plausible mechanism for its therapeutic potential in angiogenesis-dependent diseases.[1] This guide synthesizes the current understanding of this compound's inhibitory effects on these critical pathways.

Quantitative Analysis of this compound's Anti-Angiogenic Effects

The inhibitory effects of this compound on VEGF-induced processes have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on endothelial cell functions and signaling events.

Table 1: Effect of this compound on VEGF-Induced Endothelial Cell Proliferation [1]

| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Inhibition of Proliferation (%) |

| HUVEC | 20 | 48 | 42 |

| HUVEC | 20 | 72 | 64 |

| HPAEC | 20 | 48 | 62 |

| HPAEC | 20 | 72 | 75 |

HUVEC: Human Umbilical Vein Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells

Table 2: Effect of this compound on VEGF-Induced Endothelial Cell Migration [1]

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) |

| HUVEC | 10 | 37 |

| HUVEC | 30 | 70 |

| HPAEC | 10 | 60 |

| HPAEC | 30 | 78 |

Table 3: Effect of this compound on In Vitro and In Vivo Angiogenesis [1]

| Assay | Cell Line / Model | This compound Concentration (µM) | Inhibition |

| Capillary Network Formation | HUVEC & HPAEC | 20 | 70-86% reduction in topological parameters |

| CAM Assay | Chick Embryo | 30 | 2-fold inhibition |

| CAM Assay | Chick Embryo | 50 | 3-fold inhibition |

CAM: Chorioallantoic Membrane

Table 4: Effect of this compound on VEGF-Induced Protein Phosphorylation [1]

| Cell Line | This compound Concentration (µM) | Target Protein | Reduction in Phosphorylation |

| HUVEC & HPAEC | 10 | VEGFR-2 | 4- to 6-fold |

| HUVEC & HPAEC | 20 | VEGFR-2 | 4- to 6-fold |

| HUVEC & HPAEC | 10 | Akt | 4- to 6-fold |

| HUVEC & HPAEC | 20 | Akt | 4- to 6-fold |

VEGF-Induced Signaling Pathways and this compound's Point of Intervention

VEGF binding to VEGFR-2 initiates multiple downstream signaling cascades. The primary pathways include the PI3K/Akt, PLCγ, and MAPK/ERK pathways. Current research indicates that this compound's primary inhibitory action is on the VEGFR-2/Akt axis.[1][4]

The VEGFR-2/Akt Signaling Pathway

This pathway is crucial for endothelial cell survival and proliferation.[5] Upon VEGFR-2 activation, it recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[5] Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.[5]

Diagram of the VEGFR-2/Akt Signaling Pathway and this compound's inhibitory action.

Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR-2 and Akt phosphorylation.

The PLCγ and MAPK/ERK Signaling Pathways

While direct evidence of this compound's effect on the PLCγ and MAPK/ERK pathways is currently lacking, understanding these canonical VEGF signaling cascades is essential for a complete picture.

-

PLCγ Pathway: Activation of VEGFR-2 can also lead to the phosphorylation of Phospholipase C gamma (PLCγ).[6] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which are involved in cell migration and permeability.[6]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade activated by VEGFR-2, often through the recruitment of adaptor proteins that activate Ras and the subsequent Raf-MEK-ERK phosphorylation cascade. This pathway is primarily involved in endothelial cell proliferation and differentiation.

Diagram of Canonical VEGF Signaling Pathways.

Caption: Overview of the primary VEGF-induced signaling cascades.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's effects.

Cell Proliferation Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Starvation: Synchronize the cells by starving them in a serum-free medium for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) in the presence of VEGF (e.g., 50 ng/mL) for 48 and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (VEGF-treated cells without this compound).

Workflow for the Cell Proliferation (MTT) Assay.

Caption: Step-by-step workflow of the MTT cell proliferation assay.

Cell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic response of endothelial cells to a stimulant.

-

Chamber Preparation: Coat the upper surface of an 8 µm pore size polycarbonate membrane in a Boyden chamber with collagen.

-

Cell Seeding: Place endothelial cells (2.5 x 10⁴ cells) in the upper chamber in a serum-free medium.

-

Chemoattractant Addition: Add VEGF (50 ng/mL) and varying concentrations of this compound to the lower chamber.

-

Incubation: Incubate the chamber for 4 hours at 37°C.

-

Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a solution like Diff-Quik.

-

Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Express the results as a percentage of the control (VEGF-treated cells without this compound).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed endothelial cells (2 x 10⁴ cells/well) onto the matrix.

-

Treatment: Treat the cells with VEGF (50 ng/mL) and varying concentrations of this compound.

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the topological parameters of this compound-treated cells to the control.

In Vivo Angiogenesis (Chick Embryo Chorioallantoic Membrane - CAM) Assay

This in vivo assay evaluates the angiogenic response on the CAM of a developing chick embryo.

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.

-

Window Creation: Create a small window in the eggshell to expose the CAM.

-

Disk Application: Place a sterile filter paper disk soaked with VEGF and varying concentrations of this compound onto the CAM.

-

Incubation: Seal the window and incubate the eggs for another 48-72 hours.

-

Analysis: Observe and photograph the area under the disk to assess the formation of new blood vessels. Quantify the angiogenic response by counting the number of blood vessel branches.

-

Data Analysis: Compare the angiogenic response in this compound-treated embryos to the control.

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins.

-

Cell Lysis: Treat endothelial cells with VEGF and this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2, anti-phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.

-

Densitometry Analysis: Quantify the band intensities using densitometry software.

Workflow for Western Blotting.

Caption: General workflow for Western blotting analysis of protein phosphorylation.

Conclusion and Future Directions

The available evidence strongly supports the anti-angiogenic activity of this compound, primarily through the inhibition of the VEGF-induced VEGFR-2/Akt signaling pathway. The quantitative data demonstrate a clear dose-dependent inhibition of key endothelial cell functions essential for angiogenesis. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of these effects.

Future research should aim to elucidate the potential effects of this compound on other VEGF-mediated signaling cascades, namely the PLCγ and MAPK/ERK pathways. A broader understanding of this compound's molecular targets will be crucial in fully realizing its therapeutic potential as an anti-angiogenic agent in various pathological contexts. Furthermore, in vivo studies in relevant disease models are warranted to translate these promising in vitro findings into clinical applications.

References

- 1. Anti-angiogenic activity of this compound: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF increases endothelial permeability by separate signaling pathways involving ERK-1/2 and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK signalling mediates VEGF-induced bone marrow stem cell differentiation into endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Carebastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carebastine, the active metabolite of ebastine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3][4][5] Its low propensity to cross the blood-brain barrier minimizes sedative effects, a common drawback of first-generation antihistamines. The physicochemical properties of a drug molecule, particularly its solubility in various solvents, are critical determinants of its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of this compound in different solvents, details established experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₇NO₄ | PubChem[6] |

| Molecular Weight | 499.6 g/mol | PubChem[6] |

| CAS Number | 90729-42-3 | PubChem[6] |

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, achieving the stated solubility may require sonication and/or warming.[1][7]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source |

| Dimethylformamide (DMF) | 25 | 50.04 | - | MedchemExpress, GlpBio, Cayman Chemical[1][5][8] |

| Dimethylformamide (DMF) | 24 | 48.03 | Sonication and heating are recommended. | TargetMol[7] |

| Dimethyl Sulfoxide (DMSO) | 2 | 4.00 | Need ultrasonic and warming. | MedchemExpress, GlpBio, Cayman Chemical[1][5][8] |

| Dimethyl Sulfoxide (DMSO) | 1 | 2.00 | Sonication and heating are recommended. | TargetMol[7] |

| Ethanol | 2 | 4.00 | - | GlpBio, Cayman Chemical[5][8] |

Note: The prodrug of this compound, Ebastine, is reported to be poorly soluble in water.[9]

Experimental Protocols

While specific experimental details for the solubility of this compound are not extensively published in peer-reviewed literature, a standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[10][11] The following protocol describes a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[12][13]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The samples are shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation at a high speed.

-

Sample Collection and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered saturated solution is then accurately diluted with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of this compound in the diluted samples is determined using a validated HPLC method.[12][13] A calibration curve is generated using standard solutions of this compound of known concentrations.

-

Calculation: The solubility of this compound in the solvent is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | C32H37NO4 | CID 65820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

In Vivo Metabolism and Degradation Products of Carebastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Carebastine, the primary active metabolite of the second-generation antihistamine, Ebastine. The document details the metabolic pathways, involved enzymes, and resulting metabolites. It also presents quantitative pharmacokinetic data and outlines the experimental methodologies used in key studies.

Introduction

This compound is a potent and selective histamine H1 receptor antagonist.[1][2][3] It is formed in the body following the administration of Ebastine, which undergoes extensive first-pass metabolism.[4][5][6][7] The antihistaminic activity of Ebastine is largely attributed to this compound.[8] Understanding the in vivo fate of this compound is crucial for drug development, clinical pharmacology, and safety assessment.

Metabolic Pathways of Ebastine Leading to this compound and Its Subsequent Metabolism

The in vivo biotransformation of Ebastine is a sequential process primarily occurring in the liver and small intestine, leading to the formation of this compound and other metabolites.[9][10] The key metabolic reactions are oxidation and dealkylation, catalyzed by cytochrome P450 (CYP) enzymes.[5][11]

The primary metabolic pathways are:

-

Hydroxylation: Ebastine is first hydroxylated to form hydroxyebastine.

-

Carboxylation: Hydroxyebastine is subsequently oxidized to the active carboxylic acid metabolite, this compound.[10]

-

N-Dealkylation: Both Ebastine and its metabolites, including this compound, can undergo N-dealkylation to form desalkylebastine.[11]

This compound is metabolically more stable than Ebastine and hydroxyebastine.[11]

Enzymes Involved in Metabolism

The metabolism of Ebastine and its metabolites is primarily mediated by the cytochrome P450 system. Specific isoenzymes play distinct roles in the biotransformation process:

-

CYP3A4: This is the main enzyme responsible for the N-dealkylation of Ebastine, hydroxyebastine, and this compound to form desalkylebastine.[11] It also contributes to the formation of this compound from hydroxyebastine.[11]

-

CYP2J2: This enzyme is predominantly responsible for the hydroxylation of Ebastine to hydroxyebastine.[11] It also plays a role in the subsequent conversion of hydroxyebastine to this compound.[11]

-

CYP3A5: This isoenzyme contributes to some extent to the dealkylation of Ebastine and hydroxyebastine.[11]

Quantitative Pharmacokinetic Data of this compound

The following tables summarize the pharmacokinetic parameters of this compound in healthy human volunteers following oral administration of Ebastine.

Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers

| Ebastine Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | AUC (mg/L·h) |

| 5 mg | 40 | 4-6 | 13.8 - 15.3 | - |

| 10 mg | 112 | 4-6 | 13.8 - 15.3 | 1.75 - 2.94 |

| 10 mg (fasting) | 143 ± 68.4 | 5.00 ± 2.00 | 17.4 ± 4.97 | - |

| 10 mg (fed) | 176 ± 68.4 | 6.14 ± 2.0 | 20.0 ± 4.97 | - |

| 20 mg | 195 | 4-6 | 13.8 - 15.3 | - |

| 40 mg | 388 | 4-6 | 13.8 - 15.3 | - |

| 50 mg | - | - | 12.5 ± 1.9 | - |

Data compiled from multiple studies.[4][7][8][12]

Table 2: Repeated Dose Pharmacokinetics of this compound in Healthy Volunteers (20 mg Ebastine once daily for 7 days)

| Parameter | Value |

| Time to Steady State | Day 4 |

| Cmax at Steady State (ng/mL) | 360 - 396 |

| Cmax Fold Increase from First Dose | 1.6 to 1.7-fold |

Data from Yamaguchi et al., 1994.[8]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the metabolism of Ebastine and its metabolites, including this compound.

Methodology:

-

Incubation: Ebastine, hydroxyebastine, or this compound were incubated with pooled HLMs or specific cDNA-expressed human CYP isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, and CYP3A5).

-

Reaction Conditions: The incubation mixture typically contained the substrate, the enzyme source, and an NADPH-generating system in a phosphate buffer at 37°C.

-

Sample Preparation: The reaction was terminated, and the samples were prepared for analysis, often by protein precipitation followed by centrifugation.

-

Analysis: The formation of metabolites was quantified using a validated LC-MS/MS method.[11]

In Vivo Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of this compound after oral administration of Ebastine.

Methodology:

-

Study Design: Healthy volunteers were administered single or multiple oral doses of Ebastine.[8][12]

-

Blood Sampling: Blood samples were collected at predefined time points post-administration.

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Sample Extraction: Analytes (Ebastine and its metabolites) were extracted from the plasma. A common method is protein precipitation with acetonitrile, followed by centrifugation.[10][12] In other studies, liquid-liquid extraction with a mixture of diethyl ether and dichloromethane was used.[13]

-

Chromatographic Separation: The extracted samples were analyzed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A reversed-phase C18 or cyano column was typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate).[13][14]

-

Detection: Detection and quantification were performed using tandem mass spectrometry (MS/MS) or UV detection.[12][13][14]

Degradation Products

The available scientific literature primarily focuses on the in vivo metabolism of this compound, which involves enzymatic conversion in the body. The term "degradation products" typically refers to the breakdown of a drug substance under various physical or chemical conditions (e.g., light, heat, pH) during manufacturing or storage. While these are critical for pharmaceutical quality control, they are distinct from in vivo metabolites. The metabolites discussed in this guide—hydroxyebastine and desalkylebastine—are the relevant in vivo breakdown products of the Ebastine/Carebastine system.

Conclusion

The in vivo metabolism of this compound is intricately linked to its parent drug, Ebastine. Ebastine undergoes extensive and rapid metabolism, primarily through hydroxylation and N-dealkylation, mediated by CYP3A4 and CYP2J2, to form the pharmacologically active metabolite, this compound. This compound itself is further, but more slowly, metabolized. The pharmacokinetic profile of this compound is well-characterized, showing dose-proportionality and reaching a steady state with repeated dosing. The detailed understanding of these metabolic pathways and the associated experimental methodologies is fundamental for the continued clinical development and safe use of Ebastine.

References

- 1. This compound | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 6. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Characterization of ebastine, hydroxyebastine, and this compound metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method development and validation for simultaneous determination of ebastine and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, this compound and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Carebastine's potential as a therapeutic agent for allergic rhinitis

An In-depth Technical Guide: Carebastine's Potential as a Therapeutic Agent for Allergic Rhinitis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic rhinitis is a prevalent, IgE-mediated inflammatory condition of the nasal mucosa, driven primarily by the release of histamine and other pro-inflammatory mediators. Second-generation H1 receptor antagonists are the cornerstone of symptomatic treatment. Ebastine, a potent and selective second-generation antihistamine, serves as a prodrug that is rapidly and extensively converted to its pharmacologically active carboxylic acid metabolite, this compound.[1][2] It is this compound that is responsible for the therapeutic antihistaminic and anti-allergic effects observed after ebastine administration.[3] This technical guide provides a comprehensive analysis of this compound, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety as a therapeutic agent for allergic rhinitis. The document synthesizes data from preclinical and clinical studies, presenting quantitative findings in structured tables and visualizing key pathways and processes to support further research and development.

Mechanism of Action

This compound's therapeutic efficacy in allergic rhinitis stems from a dual mechanism: potent, selective antagonism of the histamine H1 receptor and modulation of key inflammatory pathways.

Primary Antihistaminic Activity

The core mechanism of this compound is its function as a selective and potent antagonist of the histamine H1 receptor.[4][5] During an allergic reaction, histamine released from mast cells and basophils binds to H1 receptors on various cells, leading to classic symptoms like sneezing, itching, and rhinorrhea.[4] this compound competitively blocks histamine from binding to these receptors, thereby mitigating the downstream effects of histamine-mediated signaling.[4] Preclinical studies have shown that this compound is an even more potent antihistamine than its parent compound, ebastine.[6]

Anti-inflammatory and Anti-angiogenic Properties

Beyond simple H1 receptor blockade, this compound exhibits broader anti-allergic effects by modulating the release of other inflammatory mediators.[2][7][8] In vitro studies have demonstrated that this compound can inhibit the release of prostaglandin D2 (PGD2) from human nasal polyp cells.[9] Furthermore, ebastine, acting through this compound, has been shown to inhibit the release of leukotrienes (LTC4/D4) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[9][10]

Recent research has also uncovered anti-angiogenic properties. This compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis.[7][11] This action is mediated by inhibiting the phosphorylation of the VEGF receptor-2 (VEGFR-2) and the downstream Akt signaling pathway, suggesting a plausible mechanism for affecting the airway remodeling seen in chronic allergic inflammation.[7]

Pharmacokinetics

Ebastine is a prodrug, with its clinical activity being dependent on its conversion to this compound.[1][2] Consequently, pharmacokinetic studies focus on the plasma concentrations of this compound.

Absorption, Metabolism, and Elimination

Following oral administration, ebastine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to form this compound.[1][4][12] Plasma levels of the parent drug, ebastine, are negligible or undetectable.[3][13] The pharmacokinetics of this compound are linear and dose-independent across the therapeutic range.[3][14][15] Food intake does not significantly affect the absorption of ebastine or the resulting pharmacokinetics of this compound.[3][13] this compound is highly protein-bound (>97%) and has a long elimination half-life, which supports a once-daily dosing regimen.[5][16] The main route of excretion is via the kidneys.[13][17]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been well-characterized in healthy subjects.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Ebastine

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | 40 mg Dose | Source(s) |

|---|---|---|---|---|---|

| Cmax (ng/mL) | 40 | 112 | 195 | 388 | [3] |

| Tmax (hours) | ~3-6 | ~4-6 | ~4-6 | ~4-6 | [3][14][17] |

| t½ (hours) | 10 - 14 | 10.6 - 15.3 | 13.8 - 15.3 | 13.8 - 15.3 | [3][13][14][15] |

| AUC | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose |[3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Clinical Efficacy in Allergic Rhinitis

The efficacy of this compound, administered as ebastine, has been established in numerous randomized, controlled clinical trials for both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).[18][19]

Superiority over Placebo and Comparators

Ebastine at doses of 10 mg and 20 mg once daily has been shown to be significantly more effective than placebo in reducing the total symptom scores of allergic rhinitis.[1][19] In comparative trials, ebastine 10 mg daily is as effective as other second-generation antihistamines, including cetirizine 10 mg and loratadine 10 mg.[1][18] Several studies indicate that the 20 mg dose of ebastine provides superior efficacy compared to the 10 mg dose of loratadine, particularly in patients with moderate to severe symptoms.[17][18] One study in SAR patients found that ebastine 20 mg produced a significantly greater change from baseline in mean total symptom score compared to loratadine 10 mg (-43% vs -36%, p = 0.045).[18]

Table 2: Summary of Comparative Clinical Efficacy in Allergic Rhinitis

| Study Population | Treatments Compared | Key Efficacy Outcome | Result | Source(s) |

|---|---|---|---|---|

| Perennial AR | Cetirizine 10 mg vs. Ebastine 10 mg | Mean decrease in Total Nasal Symptom Score (TNSS) at Week 1 | Cetirizine showed a significantly higher percentage mean decrease (46.2%) than ebastine (32.8%) (P = .037). | [20] |

| Perennial AR | Cetirizine 10 mg vs. Ebastine 10 mg | Percentage of symptom-free patients at Week 4 (Clinician evaluation) | Cetirizine group had a significantly higher percentage (17.8%) compared to the ebastine group (6.9%) (P = .02). | [20] |

| Seasonal AR | Ebastine 20 mg vs. Loratadine 10 mg | Change from baseline in mean total symptom score | Ebastine 20 mg was significantly superior (-43%) to loratadine 10 mg (-36%) (p = 0.045). | [18] |

| Seasonal AR | Ebastine 10 mg vs. Loratadine 10 mg & Cetirizine 10 mg | Symptom improvement | Ebastine 10 mg showed similar efficacy to both comparators. | [1] |

| Seasonal AR | Ebastine 20 mg vs. Loratadine 10 mg & Cetirizine 10 mg | Symptom improvement | Ebastine 20 mg proved to be more effective than both comparators. |[1][21] |

Experimental Protocols

Clinical Trial Design (Example): A representative study protocol involves a 4-week, double-blind, parallel-group, randomized, multicenter design.[20]

-

Patient Selection: Patients aged 17 to 70 years with a history of perennial allergic rhinitis, a positive skin test to perennial allergens, and a minimum baseline rhinitis symptom score (e.g., 6 out of 12) are included.[20]

-

Intervention: Patients are randomized to receive once-daily oral doses of either ebastine 10 mg or a comparator drug (e.g., cetirizine 10 mg).[20]

-

Efficacy Assessment: The primary outcome measure is the change from baseline in the total nasal symptom score (TNSS), which typically includes nasal stuffiness, discharge, sneezing, and itching, rated by the patient. Clinician's overall evaluation of efficacy at the end of the treatment period serves as a secondary endpoint.[20]

-

Statistical Analysis: An intent-to-treat analysis is performed to compare the treatment groups.[20]

Pharmacodynamic Assessment Protocol (Histamine-Induced Wheal and Flare Test): This in vivo method is used to quantify the antihistaminic activity and duration of action.

-

Procedure: Following a baseline measurement, subjects receive a single oral dose of the study medication (e.g., ebastine 5 mg or 10 mg). At specified time points (e.g., up to 28 hours post-dose), epicutaneous tests are performed by applying a standard concentration of histamine phosphate (e.g., 1.0 mg/ml).[14]

-

Outcome Measures: The areas of the resulting wheal and flare are measured.[14][15]

-

Result Interpretation: A significant reduction in the wheal-and-flare area compared to predose values indicates H1-receptor antagonist activity. The duration of this reduction demonstrates the drug's duration of action.[14]

Safety and Tolerability

This compound, via ebastine administration, has a favorable safety and tolerability profile, consistent with the second-generation antihistamine class.

-

Adverse Events: In clinical trials, the incidence of adverse events with ebastine is not significantly different from that observed with placebo or other second-generation antihistamines like loratadine and cetirizine.[12][17][18] The most commonly reported drug-related side effects are generally mild and may include headache, drowsiness, and dry mouth.[12]

-

Sedation: As a second-generation antihistamine, this compound has minimal penetration of the blood-brain barrier, resulting in a low risk of sedation and no significant impairment of psychomotor performance at therapeutic doses.[6][22]

-

Cardiovascular Safety: There have been no reports of serious adverse cardiac effects associated with ebastine therapy.[18] While minor increases in the corrected QT (QTc) interval have been observed in some trials, these have not been considered clinically significant and were of a similar magnitude to those seen with comparators like loratadine.[13][18]

Conclusion

This compound, the active metabolite of ebastine, is a potent and effective therapeutic agent for the management of allergic rhinitis. Its well-defined mechanism of action, centered on selective H1 receptor antagonism with additional anti-inflammatory and anti-angiogenic properties, provides comprehensive symptom control. The favorable pharmacokinetic profile, characterized by a long half-life, supports convenient once-daily dosing. Extensive clinical data have demonstrated its efficacy to be comparable or, at higher doses, superior to other leading second-generation antihistamines, coupled with a robust safety profile. These attributes establish this compound as a valuable and reliable option in the therapeutic armamentarium for allergic rhinitis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 5. This compound | 90729-42-3 | Benchchem [benchchem.com]

- 6. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Clinical utility and patient adherence with ebastine for allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and pharmacodynamics of ebastine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative clinical studies with ebastine: efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of efficacy and safety of cetirizine and ebastine in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medi.ru [medi.ru]

- 22. A review of the second-generation antihistamine ebastine for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Carebastine's Anti-Cancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carebastine, the active metabolite of the second-generation antihistamine ebastine, has emerged as a promising candidate for anti-cancer drug development. Building upon the established anti-neoplastic effects of its parent compound, initial screenings have revealed that this compound itself possesses potent anti-cancer properties, notably in the inhibition of angiogenesis and direct effects on cancer cell proliferation and signaling. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer activities, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its initial screening.

Introduction

The repurposing of existing drugs for oncological indications presents a streamlined and cost-effective approach to cancer therapy. Ebastine, a widely used H1-receptor antagonist, has been identified as a novel inhibitor of Enhancer of Zester Homolog 2 (EZH2) and Focal Adhesion Kinase (FAK), key players in tumor progression and metastasis.[1][2] As the primary active metabolite of ebastine, this compound is found in relevant concentrations in tumor tissues following ebastine administration and has been shown to exert its own anti-cancer effects.[1] This guide focuses on the initial screening of this compound, presenting a consolidated view of its anti-cancer potential.

Mechanisms of Action and Signaling Pathways

This compound's anti-cancer effects are believed to be mediated through multiple signaling pathways, largely mirroring the actions of its parent compound, ebastine, with a specific focus on anti-angiogenic mechanisms.

Inhibition of EZH2 Signaling

Ebastine, and by extension its active metabolite this compound, has been shown to downregulate the protein levels of EZH2, a histone methyltransferase frequently overexpressed in various cancers.[1] This inhibition is independent of EZH2's enzymatic activity and appears to result from transcriptional repression.[1] The downregulation of EZH2 by this compound disrupts key cellular processes in cancer cells, including cell cycle progression, autophagy, and cell migration and invasion.[1]

Targeting the FAK Signaling Axis

Ebastine has been demonstrated to bind to the tyrosine kinase domain of Focal Adhesion Kinase (FAK), preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the JAK2/STAT3 and MEK/ERK pathways.[2] This mechanism is particularly relevant in triple-negative breast cancer and suggests a role for this compound in inhibiting metastasis.[2]

References

Carebastine's Anti-Angiogenic Properties: A Foundational Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carebastine, the active metabolite of the second-generation antihistamine Ebastine, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest beyond its traditional use in allergic conditions. Foundational research reveals that this compound exerts its effects by inhibiting key processes in angiogenesis, the formation of new blood vessels, a critical process in tumor growth and inflammatory diseases. This technical guide synthesizes the core findings from foundational studies, presenting quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The primary mechanism of action identified is the dose-dependent inhibition of Vascular Endothelial Growth Factor (VEGF)-induced signaling, leading to reduced endothelial cell proliferation, migration, and capillary-like tube formation. These effects are mediated through the downregulation of VEGFR-2 and Akt phosphorylation.

Introduction

Angiogenesis is a crucial physiological process involved in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathological conditions, including cancer, allergic rhinitis, and asthma, where an "angiogenic switch" leads to uncontrolled blood vessel formation.[1][2] Vascular Endothelial Growth Factor (VEGF) is a potent regulator of angiogenesis.[3] this compound, the active metabolite of Ebastine, a selective H1 receptor antagonist, has been identified as a potent inhibitor of angiogenesis.[2][4] This document details the foundational studies that have elucidated the anti-angiogenic effects of this compound.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, demonstrating a consistent dose-dependent inhibitory effect on endothelial cell functions and angiogenesis.

Table 1: Effect of this compound on Endothelial Cell Proliferation [2][5][6]

| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Inhibition of Proliferation (%) |

| HUVEC | 20 | 48 | 42 |

| HUVEC | 20 | 72 | 64 |

| HPAEC | 20 | 48 | 62 |

| HPAEC | 20 | 72 | 75 |

HUVEC: Human Umbilical Vein Endothelial Cells HPAEC: Human Pulmonary Artery Endothelial Cells

Table 2: Effect of this compound on Endothelial Cell Migration [2][5][6]

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) |

| HUVEC | 10 | 37 |

| HUVEC | 30 | 70 |

| HPAEC | 10 | 60 |

| HPAEC | 30 | 78 |

Table 3: Effect of this compound on In Vitro Capillary-Like Tube Formation [2][5][6]

| Cell Line | This compound Concentration (µM) | Reduction in Topological Parameters (%) |

| HUVEC & HPAEC | 20 | 70 - 86 |